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For Researchers, Scientists, and Drug Development Professionals

Abstract

SNO003 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1
(CRF1). This document provides a technical overview of the structural analysis and chemical
properties of SN003, intended for researchers, scientists, and professionals in drug
development. It consolidates available data on its chemical structure, binding affinity, and the
signaling pathways it modulates. Detailed experimental methodologies for key assays are
provided to facilitate further research and development.

Chemical and Structural Properties

SNO003 is chemically identified as N-(4-Methoxy-2-methylphenyl)-1-[1-
(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine. While a definitive
crystal structure of SN003 is not publicly available, its two-dimensional structure provides
insight into its chemical characteristics.

Based on its chemical name and structure, several key properties can be inferred. The
molecule possesses a triazolopyridine core, a common scaffold in CRF1 antagonists. The
presence of a methoxy-substituted phenyl ring and a methoxymethylpropyl group contributes to
its lipophilicity, which is often a determinant of blood-brain barrier penetration.

Table 1: Chemical and Physical Properties of SN003
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N-(4-Methoxy-2-

methylphenyl)-1-[1-
Chemical Name (methoxymethyl)propyl]-6- Tocris Bioscience[1]
methyl-1H-1,2,3-triazolo[4,5-

c]pyridin-4-amine

Molecular Formula C20H26N602 (Calculated)
Molecular Weight 382.46 g/mol (Calculated)
Purity >98% (HPLC) Tocris Bioscience[1]

Biological Activity and Mechanism of Action

SNO003 functions as a reversible and selective antagonist for the CRF1 receptor. It exhibits high
binding affinity for both rat and human CRF1 receptors and displays significant selectivity over
the CRF2 receptor subtype. This selectivity is a critical attribute for targeted therapeutic
development, minimizing off-target effects.

The primary mechanism of action of SN003 is the competitive inhibition of CRF binding to the
CRF1 receptor. By blocking this interaction, SN003 attenuates the downstream signaling
cascades initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal
(HPA) axis. This axis plays a central role in the physiological response to stress.

Table 2: In Vitro Biological Activity of SN003

Parameter Species Value Reference

Ki (CRF1) Rat 3.4nM Tocris Bioscience[1]
Ki (CRF1) Human 7.9nM Tocris Bioscience[1]
Selectivity >1000-fold over CRF2  Tocris Bioscience[1]

IC50 (CRF-induced
ACTH release)

In vitro

241 nM

Tocris Bioscience[1]
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CRF1 Signaling Pathway

The binding of Corticotropin-Releasing Factor (CRF) to its G-protein coupled receptor, CRF1,
triggers a conformational change that activates intracellular signaling pathways. The primary
pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP
(cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates
various downstream targets, ultimately leading to the physiological stress response, including
the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. SN003, as a CRF1
antagonist, blocks the initial binding of CRF, thereby inhibiting this entire cascade.

Click to download full resolution via product page

CRF1 Receptor Signaling Pathway and Inhibition by SN003.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. The following sections outline the methodologies for key experiments related to the
characterization of SN003. These protocols are based on standard practices in the field and
are intended as a guide. For the specific details of the synthesis and characterization of
SNO003, it is recommended to consult the primary literature, specifically Zhang et al., 2003 and
Kumar et al., 2006.

Synthesis of SN003

The synthesis of N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-
1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003) involves a multi-step synthetic route. While the
specific details are proprietary or published in the primary literature, a general workflow for the
synthesis of similar triazolopyridine CRF1 antagonists can be conceptualized.
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Generalized Synthetic Workflow for SN003.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of SN003 for the

CRF1 receptor. This protocol outlines a competitive binding assay using a radiolabeled CRF1

ligand.

Materials:

Membrane preparations from cells expressing the human or rat CRF1 receptor.
Radioligand (e.g., [3H]SNOO03 or other suitable CRF1 antagonist radioligand).
SNO003 (unlabeled).

Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgClI2, 2 mM EDTA, pH 7.4).
Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Plate Setup: To each well of a 96-well microplate, add assay buffer.

Addition of Competitor: Add varying concentrations of unlabeled SN003 to the respective
wells. For total binding, add buffer only. For non-specific binding, add a high concentration of
a known CRF1 antagonist.

Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.

Addition of Membranes: Add the CRF1 receptor membrane preparation to initiate the binding
reaction.
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to
reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of SN003. Determine the
IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-
Prusoff equation.
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Workflow for Radioligand Binding Assay.
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Conclusion

SNO003 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its chemical
structure and biological activity make it a valuable tool for research into the role of the CRF
system in stress-related disorders. The provided information and protocols serve as a
foundational guide for scientists and researchers working with this compound and in the
broader field of CRF1 antagonist development. Further detailed investigation into its structural

biology and in vivo pharmacology will continue to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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